
Endothal monohydrate, PESTANAL(R), analytical standard
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Endothal monohydrate, PESTANAL®, analytical standard is a high-purity compound used primarily for analytical purposes. It is known chemically as 3,6-epoxy-cyclohexan-1,2-dicarboxylic acid monohydrate. This compound is utilized in various scientific fields due to its precise and reliable properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of endothal monohydrate involves the reaction of cyclohexene with maleic anhydride to form the corresponding adduct. This adduct is then subjected to epoxidation using a peracid, such as peracetic acid, to yield the desired product. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of endothal monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-efficiency reactors and purification techniques, such as recrystallization, is common in industrial settings.
化学反応の分析
Types of Reactions: Endothal monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Endothal monohydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a standard for analytical methods, including high-performance liquid chromatography and gas chromatography.
Biology: It is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the development and testing of herbicides and other agrochemicals.
作用機序
The mechanism of action of endothal monohydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic activities, leading to alterations in metabolic pathways. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Diquat dibromide: Another herbicide with similar applications in agriculture.
Methotrexate hydrate: Used in medical research for its inhibitory effects on enzymes.
Cyclohexane-1,2-dicarboxylic anhydride: A related compound with similar chemical properties.
Uniqueness: Endothal monohydrate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its high purity and reliability as an analytical standard make it particularly valuable in scientific research.
特性
分子式 |
C8H12O6 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2/t3-,4+,5?,6?; |
InChIキー |
RHLALKDQINFLPM-UCDWXUIISA-N |
異性体SMILES |
C1C[C@H]2C(C([C@@H]1O2)C(=O)O)C(=O)O.O |
正規SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)
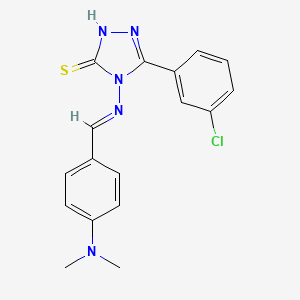
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)



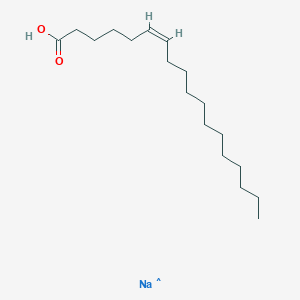
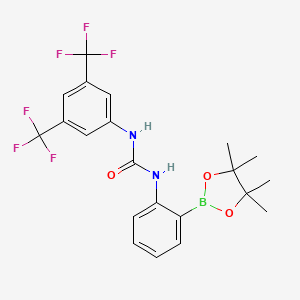
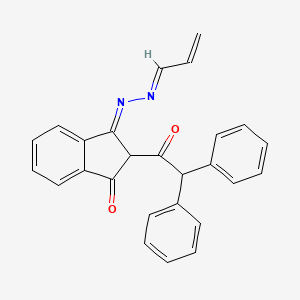
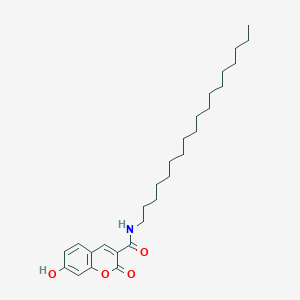
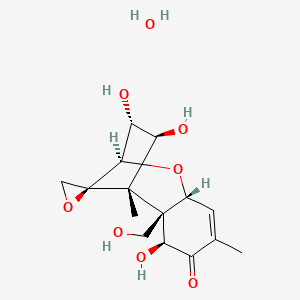
![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)

